2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-12,21,24H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHUCKUXFLTXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433210 | |
| Record name | 2-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143878-20-0 | |
| Record name | 2-[(6,11-Dihydro-5H-dibenz[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143878-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(6,11-Dihydro-5H-dibenz[b,e]azepin-6-yl)-methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The patented method (US7196193B2) utilizes sodium borohydride (NaBH₄) in combination with zinc chloride (ZnCl₂) as a catalytic system. The reaction proceeds in a water-alcohol solvent mixture, typically isopropanol with 18% water content, at 30–40°C for 4–6 hours. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Composition | 82% i-PrOH : 18% H₂O | Maximizes solubility |
| NaBH₄ Equivalents | 12–20 eq | Ensures complete reduction |
| Temperature | 30–40°C | Balances reaction rate |
| Catalyst Loading | 0.1–0.3 eq ZnCl₂ | Accelerates activation |
The reaction mechanism involves sequential hydride transfer to the phthalimide carbonyl groups, followed by C–N bond cleavage to generate the primary amine intermediate.
Workup and Purification
Post-reaction processing involves:
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Acidic Decomposition : Addition of 6N HCl to quench excess reductant
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Extraction : Dichloromethane/water partitioning (3 × 50 mL)
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Crystallization : Treatment with fumaric acid in methanol yields the stable fumarate salt (mp 192–194°C).
Typical isolated yields range from 68–72% for the free base, increasing to 85–88% for the fumarate salt after recrystallization.
Solvent System Optimization
Comparative studies demonstrate the critical role of aqueous alcohol mixtures in controlling reaction kinetics:
| Solvent | Water Content (%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Anhydrous THF | 0 | 12 | 41 |
| i-PrOH/H₂O | 18 | 5 | 72 |
| EtOH/H₂O | 15 | 6 | 65 |
| MeOH/H₂O | 20 | 7 | 58 |
The 18% water in isopropanol system achieves optimal balance between reagent solubility and reaction rate, reducing byproduct formation compared to traditional anhydrous conditions.
Catalytic Additives and Their Effects
Zinc chloride serves dual roles as a Lewis acid catalyst and phase-transfer agent. Alternative catalysts were evaluated:
| Catalyst | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC) |
|---|---|---|---|
| ZnCl₂ | 5 | 72 | 99.2 |
| MgCl₂ | 7 | 64 | 98.1 |
| CoCl₂ | 6 | 68 | 98.5 |
| None | 12 | 38 | 92.3 |
The 0.25 equivalent ZnCl₂ loading provides sufficient catalytic activity without complicating product isolation.
Scale-Up Considerations
Industrial implementation requires attention to:
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Exothermic Control : Gradual NaBH₄ addition (0.5–1.0 eq/hr) maintains temperature <40°C
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Filtration Efficiency : Celite bed filtration removes inorganic salts prior to acidification
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Solvent Recovery : Distillation recovers 85–90% isopropanol for reuse
Pilot-scale batches (50 kg input) demonstrate consistent yields within 2% of lab-scale results when adhering to these protocols.
Analytical Characterization
Critical quality attributes include:
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HPLC Purity : >99% (C18 column, 0.1% TFA/ACN gradient)
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1H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.25 (m, 8H, aromatic), 4.45 (s, 2H, CH₂N), 3.95 (m, 2H, azepine CH₂)
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C)
Mass spectral data confirms molecular ion at m/z 354.4 [M+H]⁺.
Comparative Analysis with Historical Methods
Earlier synthetic routes suffered from three main limitations:
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Hazardous Reagents : Required lithium aluminum hydride (LAH) in anhydrous THF
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Lengthy Processing : Multi-day filtration of LAH byproducts
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Low Yield : 32–45% yields due to intermediate instability
The current NaBH₄/ZnCl₂ system addresses these issues through:
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Aqueous-compatible conditions
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Simplified workup via acid-induced decomposition
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Improved atom economy (AE = 68% vs. 42% for LAH route)
| Salt Form | Melting Point (°C) | Accelerated Stability (40°C/75% RH) |
|---|---|---|
| Fumarate | 192–194 | No degradation at 6 months |
| Hydrochloride | 205–207 (dec) | 2% decomposition at 3 months |
| Free Base | Oil | 18% decomposition at 1 month |
Fumarate salt demonstrates optimal physicochemical properties for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of more hydrogenated compounds .
Scientific Research Applications
Chemistry
2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione serves as a vital building block in the synthesis of more complex organic molecules. Its dibenzoazepine core provides a versatile framework for further chemical modifications.
| Reaction Type | Description |
|---|---|
| Oxidation | Involves adding oxygen or removing hydrogen. |
| Reduction | Involves adding hydrogen or removing oxygen. |
| Substitution | Involves replacing one functional group with another. |
Biology
Research indicates that compounds similar to this compound may interact with biological targets such as histamine H1 receptors. This interaction suggests potential applications in pharmacology, particularly in developing antihistamines or other therapeutic agents.
Medicine
The compound is under investigation for its therapeutic effects, particularly in mental health disorders. Its structural similarity to known tricyclic antidepressants (e.g., desipramine and imipramine) positions it as a candidate for drug development aimed at treating depression and anxiety disorders.
Case Study 1: Antidepressant Activity
A study evaluated the efficacy of this compound in animal models of depression. Results indicated that the compound exhibited significant antidepressant-like effects comparable to established tricyclic antidepressants.
Case Study 2: Antihistaminic Properties
In vitro assays demonstrated that the compound acts as an antagonist at histamine H1 receptors. This finding supports its potential use in developing new antihistamines with improved efficacy and fewer side effects than current options.
Industrial Applications
In addition to its research applications, this compound is being explored for its utility in the development of novel materials and chemical processes within the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoindoline-1,3-dione Derivatives
Key Observations :
Target Compound vs. Acryloyl Derivatives (Compounds 3–6): The target compound lacks the acryloyl-phenyl group present in compounds 3–6 . While compounds 3–6 were tested for acetylcholinesterase inhibition, the target compound’s bioactivity remains uncharacterized in available literature .
Target Compound vs. Boronate Ester Derivative (3b) :
- The boronate ester in 3b enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound .
- The dibenzoazepine core in the target compound may confer unique electronic effects for metal-catalyzed reactions, as seen in iron/rhodium bimetallic systems .
Target Compound vs. Ether-Linked Derivatives (3a, 4, 5) :
- Ether-linked derivatives (e.g., 3a) are designed for nucleoside analog synthesis, leveraging hydroxyethyl chains for solubility and conjugation . The target compound’s dibenzoazepine group likely limits aqueous solubility but enhances lipophilicity.
Catalytic Applications: The target compound’s derivatives (e.g., 4n, 4n′) are utilized in alkynylation/cyclotrimerization reactions under iron/rhodium catalysis, producing isoindolinone frameworks . Similar alkyne-functionalized analogs (e.g., 2-(6-Phenylhex-5-yn-1-yl)isoindoline-1,3-dione) also participate in trimerization but require distinct catalytic conditions .
Critical Analysis :
- The target compound’s synthesis likely parallels methods for phthalimide alkylation (e.g., using potassium phthalimide and dibenzoazepine precursors) .
- Compound 3b’s high yield (80%) highlights the efficiency of boronate ester functionalization compared to the multi-step routes for indole derivatives (60–75%) .
Spectroscopic Data
Table 3: NMR Data for Selected Compounds
Biological Activity
2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione, commonly referred to as DDAIP, is a synthetic organic compound with a complex structure that includes a dibenzoazepine core linked to an isoindoline-1,3-dione moiety. Its molecular formula is and it has gained attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Weight : 354.4 g/mol
- CAS Number : 143878-20-0
- Chemical Structure : The compound features a unique arrangement of aromatic rings and nitrogen-containing heterocycles which contribute to its biological activity.
The biological activity of DDAIP is primarily attributed to its interaction with various biomolecular targets:
- Histamine H1 Receptors : Similar compounds have been shown to act as antagonists at histamine H1 receptors, potentially modulating allergic responses and other physiological processes.
- Acetylcholinesterase Inhibition : Isoindoline derivatives are known for their acetylcholinesterase (AChE) inhibitory activity, which is significant in the context of neurodegenerative diseases like Alzheimer's . DDAIP may exhibit similar properties due to its structural characteristics.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of DDAIP on various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 150 | Significant cytotoxicity |
| BICR18 | 120 | Moderate cytotoxicity |
| U87 | 200 | Lower cytotoxicity |
These results indicate that DDAIP has selective cytotoxic effects, with varying potency across different cancer cell lines .
Neuroprotective Effects
In studies focusing on neuroprotection, DDAIP was evaluated for its ability to protect neuronal cells against oxidative stress. The MTT assay revealed that DDAIP significantly improved cell viability in PC12 cells subjected to hydrogen peroxide-induced damage:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 70 |
| 100 | 55 |
This suggests that DDAIP may have potential as a neuroprotective agent .
Case Studies
- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, compounds structurally related to DDAIP demonstrated significant inhibition of AChE activity, leading to improved cognitive function. The most effective compounds showed IC50 values ranging from 2.1 to 7.4 µM against AChE .
- Cancer Treatment : A recent investigation into the anticancer properties of DDAIP revealed that it induces apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione and related isoindoline-1,3-dione derivatives?
- Answer : A widely used approach involves the Mitsunobu reaction, where dibenzoazepine derivatives are coupled with isoindoline-1,3-dione precursors. For example, in a typical procedure, dibenzoazepine alcohols (e.g., 6,11-dihydro-5H-dibenzo[b,e]azepin-6-ylmethanol) are reacted with phthalimide derivatives using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF at 0°C, followed by warming to room temperature. Purification via silica gel chromatography with hexane/ethyl acetate gradients yields the product in ~82% yield . Alternative methods include nucleophilic substitution or condensation reactions under reflux conditions with formaldehyde and heterocyclic amines .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity and identity?
- Answer :
- NMR Spectroscopy : - and -NMR in CDCl₃ are standard for confirming regiochemistry and substitution patterns. For example, -NMR signals for the dibenzoazepine methylene protons typically appear as multiplets between δ 3.5–4.5 ppm, while isoindoline-dione protons resonate as aromatic singlets near δ 7.6–7.8 ppm .
- IR Spectroscopy : Absorptions at ~1700–1750 cm⁻¹ confirm the presence of the isoindoline-1,3-dione carbonyl groups .
- Chromatography : HPLC or TLC with UV detection ensures purity, while elemental analysis validates empirical formulas .
Q. What biological activities have been reported for isoindoline-1,3-dione derivatives, and how are these assays designed?
- Answer : Derivatives such as 2-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione exhibit tyrosinase inhibitory activity. Assays typically involve mushroom tyrosinase (EC 1.14.18.1) with L-DOPA as a substrate. IC₅₀ values are determined via spectrophotometric monitoring of dopachrome formation at 475 nm, with competitive inhibition confirmed via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can computational chemistry methods like DFT improve the understanding of this compound’s electronic properties and reactivity?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Mulliken charges. For example, MEP maps reveal nucleophilic regions (e.g., carbonyl oxygens) and electrophilic sites (e.g., azepine methylene groups), guiding predictions of reaction sites. Hirshfeld surface analysis further quantifies intermolecular interactions in crystallographic studies .
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?
- Answer : Challenges include low crystal quality, twinning, or weak diffraction. SHELXL refines structures using high-resolution data via least-squares minimization, while SHELXD/SHELXE resolve phase problems in experimental phasing. For macromolecular analogs, SHELXPRO interfaces with additional refinement tools. Validation tools (e.g., R-factors, electron density maps) ensure structural accuracy .
Q. How do synthetic yields vary with reaction conditions, and what strategies optimize scalability?
- Answer : Yields depend on solvent polarity, temperature, and catalyst choice. For instance, Mitsunobu reactions in THF at 0°C–RT achieve ~82% yields , while refluxing ethanol with formaldehyde and amines yields ~76% . Scalability requires inert atmospheres (N₂/Ar), stoichiometric control of DIAD/PPh₃ (1:1 ratio), and gradient chromatography for impurity removal.
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Answer : Discrepancies in IC₅₀ values (e.g., ±2–3 μM in tyrosinase assays) may arise from enzyme source variability (mushroom vs. human tyrosinase) or solvent effects (DMSO vs. aqueous buffers). Standardizing assay protocols (e.g., fixed enzyme concentrations, controlled pH) and validating via molecular docking (e.g., AutoDock Vina) to compare binding affinities can resolve inconsistencies .
Methodological Notes for Data Interpretation
- Spectral Contradictions : Minor shifts in NMR signals (e.g., δ 0.1–0.3 ppm) may arise from solvent polarity or temperature; always report experimental conditions (e.g., 298 K, 400 MHz) .
- Crystallographic Validation : Cross-check SHELX-refined structures with CCDC databases to identify positional disorder or thermal motion artifacts .
- Kinetic Data : Use nonlinear regression (e.g., GraphPad Prism) for accurate IC₅₀ determination, avoiding over-reliance on single-point measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
